

# An In-depth Technical Guide to 2-Butyrylfuran for Scientific Professionals

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Butyrylfuran

Cat. No.: B1583826

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This guide provides a comprehensive technical overview of **2-Butyrylfuran** (also known as 1-(furan-2-yl)butan-1-one), a key heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical and physical properties, spectroscopic signatures, synthesis protocols, and reactivity. Furthermore, it explores its standing in safety regulations and its potential as a versatile synthon in medicinal chemistry.

## Core Molecular and Physical Characteristics

**2-Butyrylfuran** is an aromatic ketone featuring a furan ring substituted at the second position with a butyryl group.<sup>[1]</sup> This structure imparts a unique combination of aromatic and aliphatic ketone characteristics, influencing its physical properties and chemical behavior. The compound is registered under CAS Number 4208-57-5.<sup>[2][3]</sup>

## Physical Properties at a Glance

The empirical data for **2-Butyrylfuran** reveals it as a colorless liquid with a characteristic balsamic aroma.<sup>[1]</sup> Its limited solubility in water is contrasted by its good solubility in organic solvents like ethanol, a critical consideration for reaction and purification methodologies.<sup>[1]</sup>

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>2</sub>	[1][2][4]
Molecular Weight	138.16 g/mol	[1][2]
Appearance	Colorless clear liquid	[1][2][3]
Odor	Balsamic	[1][3]
Boiling Point	195.0 °C (at 760 mm Hg)	[1][3]
Density	1.050 - 1.056 g/cm <sup>3</sup> at 25 °C	[1][2][3]
Refractive Index	1.489 - 1.495 at 20 °C	[1][2][3]
Solubility	Insoluble in water; Soluble in ethanol	[1]
Vapor Pressure	0.248 mmHg at 25 °C (estimated)	[3]
Flash Point	87.7 °C (190 °F) (estimated)	[3]

## Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation and purity assessment of **2-Butyrylfuran** rely on a combination of spectroscopic techniques. The following sections detail the expected spectral characteristics, providing a baseline for laboratory analysis.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of **2-Butyrylfuran** provides a distinct map of its proton and carbon environments. While full spectral data can be found in databases like SpectraBase, the expected shifts and couplings are predictable.[4]

- <sup>1</sup>H NMR: The spectrum will show signals for the three distinct protons on the furan ring, typically in the aromatic region (δ 6.5-7.5 ppm). The protons of the butyryl chain will appear in the aliphatic region (δ 0.9-3.0 ppm). The triplet from the terminal methyl group, the sextet from the adjacent methylene group, and the triplet for the methylene group alpha to the carbonyl are characteristic features.

- $^{13}\text{C}$  NMR: The spectrum will display eight distinct carbon signals. The carbonyl carbon will have the most downfield shift ( $>190$  ppm). The four carbons of the furan ring will appear in the aromatic region, while the three aliphatic carbons of the butyryl chain will be found upfield.<sup>[4]</sup>

## Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band characteristic of the conjugated ketone.

- Key Absorptions:
  - C=O Stretch (Ketone): A strong, sharp peak is expected around  $1670\text{--}1680\text{ cm}^{-1}$ . The conjugation with the furan ring lowers the frequency from a typical aliphatic ketone ( $\sim 1715\text{ cm}^{-1}$ ).
  - C=C Stretch (Furan Ring): Absorptions around  $1500\text{--}1600\text{ cm}^{-1}$ .
  - C-H Stretch (Aromatic/Aliphatic): Signals just above  $3000\text{ cm}^{-1}$  for the furan C-H bonds and just below  $3000\text{ cm}^{-1}$  for the aliphatic C-H bonds of the butyl group.
  - C-O-C Stretch (Furan Ring): Bands typically found in the  $1000\text{--}1300\text{ cm}^{-1}$  region.

## Mass Spectrometry (MS)

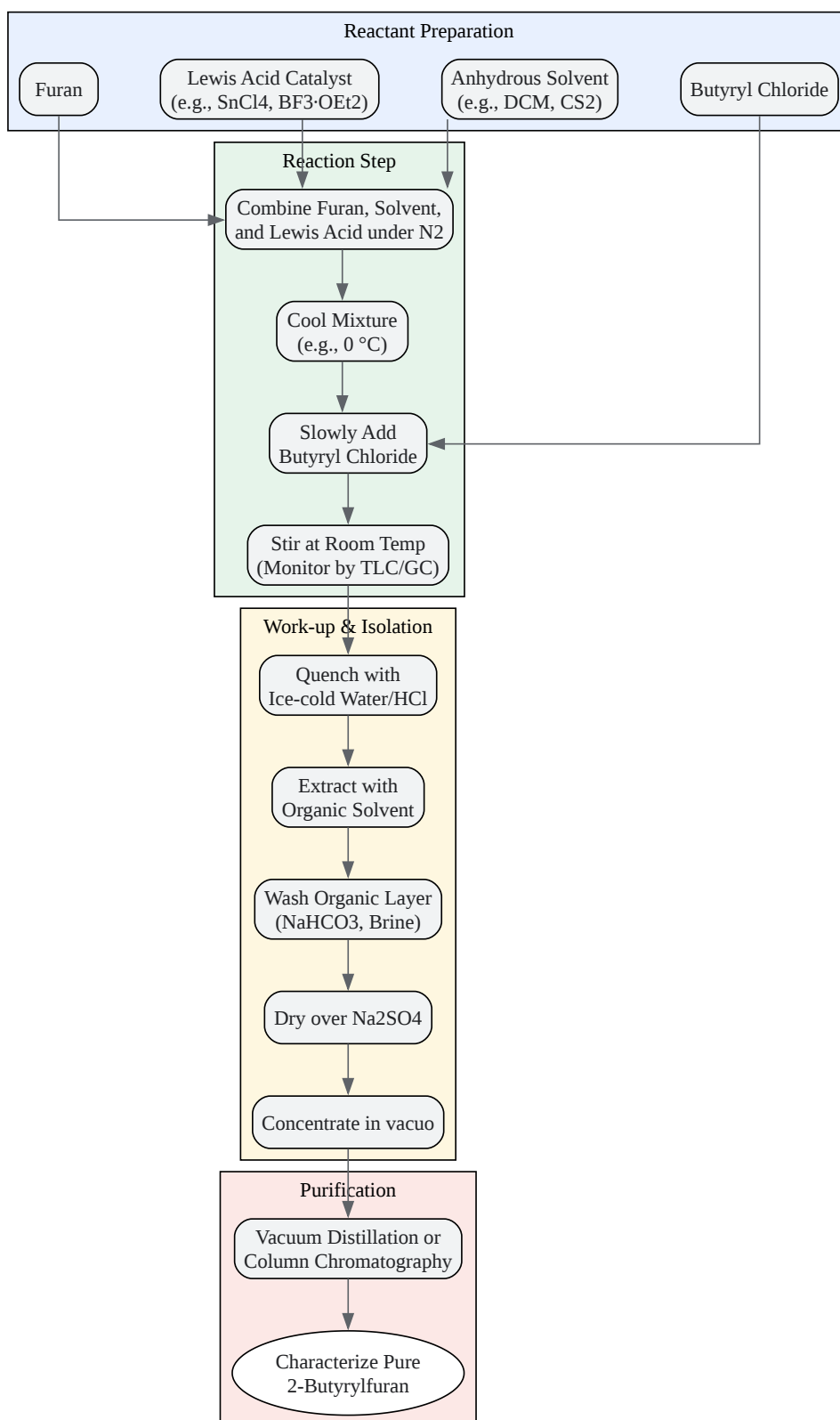
Electron Ionization (EI) Mass Spectrometry is a key tool for determining the molecular weight and fragmentation pattern.

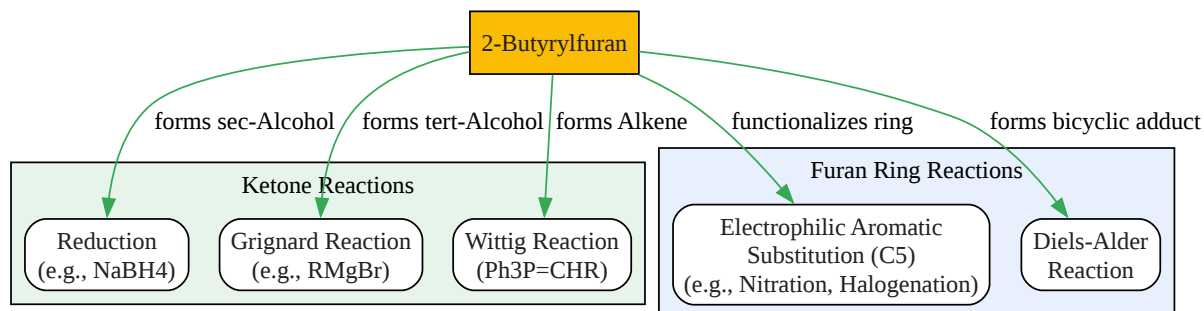
- Molecular Ion ( $\text{M}^+$ ): A peak at  $m/z = 138$ , corresponding to the molecular weight of the compound.<sup>[1]</sup>
- Key Fragments: The most prominent fragments arise from the cleavage of the acyl group. A significant peak is expected at  $m/z = 95$ , corresponding to the furylcarbonyl cation  $[\text{C}_4\text{H}_3\text{O}-\text{CO}]^+$ . Another major fragment would be at  $m/z = 43$ , representing the propyl cation  $[\text{CH}_3\text{CH}_2\text{CH}_2]^+$ , resulting from alpha-cleavage.<sup>[1]</sup>

## Synthesis and Purification Methodologies

The primary industrial route to 2-acylfurans is through Friedel-Crafts acylation of furan.<sup>[5]</sup> For **2-Butyrylfuran**, this involves the reaction of furan with either butyryl chloride or butyric anhydride in the presence of a Lewis acid catalyst.

## Workflow: Friedel-Crafts Acylation for 2-Butyrylfuran Synthesis





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Address: 3281 E Guasti Rd  
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